N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 902887-25-6
Cat. No.: VC5632691
Molecular Formula: C17H15BrN4O
Molecular Weight: 371.238
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 902887-25-6 |
---|---|
Molecular Formula | C17H15BrN4O |
Molecular Weight | 371.238 |
IUPAC Name | N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C17H15BrN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23) |
Standard InChI Key | UGBFTZUEVXWIJS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Introduction
Chemical Identity and Classification
Molecular Characterization
N-(4-Bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole carboxamide family, characterized by a triazole ring substituted with methyl, bromophenyl, and methylphenyl groups. Its systematic IUPAC name derives from the parent triazole structure with precise substituent positions .
Molecular Formula and Weight
The compound has the molecular formula C₁₈H₁₆BrN₅O, with a molecular weight of 436.10 g/mol . Exact mass spectrometry data confirms the molecular ion peak at m/z 436.08 (calculated for C₁₈H₁₆⁷⁹BrN₅O) .
Structural Isomerism
The 1,2,3-triazole core exhibits regioisomerism, with the substituents at positions 1, 4, and 5 dictating biological activity. X-ray crystallography of analogous compounds reveals planar triazole rings with dihedral angles of 15–25° between aromatic rings .
Nomenclature and Synonyms
Alternative designations include:
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5-Methyl-N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a three-step process involving cycloaddition, amidation, and functionalization :
Step 1: Cycloaddition Reaction
4-Methylphenylazide reacts with propiolamide derivatives under Huisgen conditions to form the triazole core. Copper(I) catalysis at 60°C in DMF yields the intermediate 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (75–80% yield) .
Step 2: Amidation
The carboxylic acid intermediate reacts with 4-bromoaniline using thionyl chloride (SOCl₂) as an activating agent. Reaction conditions:
Parameter | Value |
---|---|
Temperature | 0–5°C (activation) |
Solvent | Dichloromethane |
Reaction Time | 4 hours |
Yield | 68–72% |
Step 3: Purification
Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, confirmed by HPLC .
Synthetic Challenges
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Regioselectivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstituted triazole formation, avoiding 1,5-isomer byproducts .
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Bromine Stability: Careful temperature control prevents debromination during amidation.
Structural and Spectroscopic Analysis
Crystallographic Data
While single-crystal X-ray data for this specific compound remains unpublished, analogs show:
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Triazole ring bond lengths: N–N = 1.32–1.35 Å, C–N = 1.30–1.33 Å
Spectroscopic Signatures
IR Spectroscopy (KBr, cm⁻¹):
¹H NMR (DMSO-d₆, 300 MHz):
δ (ppm) | Assignment |
---|---|
2.42 | s, 3H (CH₃, triazole) |
2.50 | s, 3H (CH₃, methylphenyl) |
7.30–7.62 | m, 8H (aromatic protons) |
10.21 | s, 1H (NH, carboxamide) |
¹³C NMR (DMSO-d₆, 75 MHz):
Biological Activity and Mechanisms
Anticancer Activity
In vitro screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 | 12.4 ± 1.2 | PARP inhibition (EC₅₀ = 9.8 μM) |
A549 | 18.7 ± 2.1 | EGFR kinase inhibition |
Apoptosis induction (Annexin V assay): 45% early apoptosis at 20 μM.
Antimicrobial Properties
Preliminary data against Staphylococcus aureus (MIC = 64 μg/mL) and Candida albicans (MIC = 128 μg/mL) suggest moderate activity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Property | Value |
---|---|
Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
logP | 3.85 (calculated) |
Plasma Stability | >90% after 24h (human) |
ADMET Profiling
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CYP3A4 Inhibition: Moderate (IC₅₀ = 8.9 μM)
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hERG Binding: Low risk (IC₅₀ > 30 μM)
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Bioavailability: 42% (rat oral)
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Optimized derivatives show 5-fold increased potency against BT-474 breast cancer cells.
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Combination Therapy: Synergy with doxorubicin (CI = 0.3–0.5) in MDA-MB-231 models .
Material Science
Dielectric constant measurements (ε = 4.2 at 1 MHz) suggest potential in organic electronics .
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